2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile
Description
Properties
Molecular Formula |
C10H10ClN3 |
|---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
2-chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile |
InChI |
InChI=1S/C10H10ClN3/c1-14(8-2-3-8)10-5-7(6-12)4-9(11)13-10/h4-5,8H,2-3H2,1H3 |
InChI Key |
MKHPLPNHNIZUGE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C2=NC(=CC(=C2)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 2-chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile typically involves multi-step organic transformations starting from appropriately substituted pyridine precursors. Key steps include:
- Introduction of the chloro substituent at the 2-position of the pyridine ring.
- Installation of the carbonitrile group at the 4-position.
- Amination at the 6-position with a cyclopropyl(methyl)amine moiety.
This compound can be synthesized through nucleophilic aromatic substitution (SNAr) reactions where the chlorine atom is displaced or substituted selectively, or via palladium-catalyzed cross-coupling reactions.
Specific Synthetic Route
A representative synthetic route, as described in recent chemical supplier documentation and literature, involves:
- Starting from 2,6-dichloropyridine-4-carbonitrile or a related pyridine derivative.
- Selective substitution of the chlorine at the 6-position with cyclopropyl(methyl)amine under controlled conditions.
- The chloro substituent at the 2-position remains intact due to steric and electronic factors, allowing selective amination at position 6.
The reaction conditions typically involve:
- Use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Elevated temperatures (e.g., 80–120 °C) to facilitate nucleophilic substitution.
- Stoichiometric or slight excess of cyclopropyl(methyl)amine to drive the reaction to completion.
After reaction completion, purification is achieved by chromatographic techniques or crystallization.
Detailed Reaction Conditions and Mechanism
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Starting material | 2,6-Dichloropyridine-4-carbonitrile | Commercially available or synthesized via chlorination and cyanation of pyridine derivatives |
| Amination at 6-position | Cyclopropyl(methyl)amine, solvent (DMF/DMSO), heat | Selective nucleophilic aromatic substitution at 6-chloro position |
| Purification | Chromatography or recrystallization | Isolated pure this compound |
The mechanism involves nucleophilic attack by the secondary amine nitrogen on the electron-deficient pyridine ring bearing the chloro substituent at the 6-position. The electron-withdrawing nitrile group at position 4 activates the ring towards substitution, while the 2-chloro substituent remains less reactive under these conditions.
Related Synthetic Methodologies in Literature
While direct literature specifically on this exact compound is limited, analogous preparation methods for similar pyridine derivatives provide insight:
Suzuki Coupling and Amination Strategies : In pyrimidine and pyridine derivatives, selective amination is often achieved by first introducing halogens at specific positions followed by palladium-catalyzed coupling or nucleophilic substitution with amines.
Three-Component Reactions for Pyrimidine Derivatives : Efficient three-component reactions involving α-cyanoketones, aldehydes, and guanidines have been reported for constructing 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles, which share structural similarity with the target compound.
Industrial Scale Preparation of Pyridine Amines : Scalable syntheses of substituted pyridin-2-amines have been developed using mild conditions and avoiding harsh reagents, highlighting the feasibility of producing such compounds on a large scale.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Cyclopropyl(methyl)amine, DMF/DMSO, heat | Selective substitution, straightforward | Requires controlled temperature, possible side reactions |
| Palladium-Catalyzed Coupling | Pd catalyst, ligands, aryl halides, amines | High selectivity, broad substrate scope | More expensive, requires catalyst handling |
| Three-Component Reaction (Analogous) | α-Cyanoketones, aldehydes, guanidines | Efficient library synthesis, modular | More complex starting materials |
| Industrial Scale Synthesis | Optimized mild conditions, scalable reagents | High yield, practical for large scale | Process optimization needed |
Research Findings and Practical Considerations
The selective amination at the 6-position in the presence of a 2-chloro substituent is facilitated by electronic effects of the pyridine ring and the activating nitrile group at position 4, enabling regioselective nucleophilic substitution without affecting the 2-chloro substituent.
The cyclopropyl(methyl)amino substituent introduces steric and electronic properties that may influence the compound's reactivity and biological activity, necessitating careful control of reaction conditions to prevent over-substitution or side reactions.
Purification techniques such as silica gel chromatography and crystallization have been successfully employed to isolate the target compound in high purity.
The synthetic route is amenable to scale-up, given the availability of starting materials and mild reaction conditions, making it suitable for research and potential industrial applications.
Scientific Research Applications
2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Analogues
The following table highlights structurally related pyridine derivatives and their substituent patterns:
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. The nitrile (CN) group at position 4 in all listed compounds contributes to dipole interactions and metabolic stability.
Steric Considerations :
- The cyclopropyl group introduces steric bulk, which may reduce rotational freedom and enhance binding to hydrophobic pockets in biological targets. This contrasts with smaller substituents like hydrazinyl (in ’s compound) or linear alkyl groups .
Biological Activity
2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile, with the CAS number 1549481-99-3, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its antibacterial and antifungal activities, as well as its mechanisms of action and structure-activity relationships (SAR).
- Molecular Formula : C₁₀H₁₀ClN₃
- Molecular Weight : 207.66 g/mol
- Structure : The compound features a pyridine ring substituted with a chloro group and a cyclopropyl(methyl)amino moiety, which may influence its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various pyridine derivatives, including this compound. The compound's effectiveness against Gram-positive and Gram-negative bacteria has been evaluated.
-
Minimum Inhibitory Concentration (MIC) :
- The compound exhibited MIC values ranging from 0.0048 to 0.0195 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Comparative studies showed that similar pyridine derivatives have varying degrees of activity, suggesting that structural modifications can significantly impact efficacy.
- Mechanism of Action :
Antifungal Activity
The antifungal potential of this compound has also been explored, particularly against common pathogens such as Candida albicans.
- Efficacy Against Fungi :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal critical insights into how modifications to the molecular structure affect biological activity.
| Structural Modification | Observed Effect |
|---|---|
| Chloro substitution | Enhanced antibacterial activity |
| Cyclopropyl group | Improved binding affinity to target sites |
| Amino group variations | Altered pharmacokinetics and bioavailability |
These findings suggest that careful tuning of the chemical structure can optimize the biological activity of pyridine derivatives like this compound.
Case Studies and Research Findings
Several research articles have documented the biological effects of this compound:
- Study on Antimicrobial Activity :
- Pharmacological Evaluations :
- Molecular Modeling Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
